![molecular formula C23H13N3O4S2 B2576337 (E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate CAS No. 391896-89-2](/img/structure/B2576337.png)
(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate
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Description
(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate is a useful research compound. Its molecular formula is C23H13N3O4S2 and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Yavari et al. (2017) details the synthesis of similar compounds using 2-methylbenzothiazole and alkyl propiolates. This process yields alkyl (Z)-3-((2-(N-((E)-3-methoxy-3-oxoprop-1-en-1-yl)acetamido)phenyl)thio)acrylates in moderate yields. The stereochemistry of these products is confirmed by X-ray diffraction Yavari, I., Ghafouri, K., Zahedi, N., & Halvagar, M. (2017). A synthesis of functionalized arylthio-acrylates, benzo[b][1,4]thiazines and benzo[4,5]thiazolo[3,2-a]azepines from 2-methylbenzothiazole and acetylenic esters in aqueous media. Molecular Diversity.
Crystal Structure Analysis : Aydın et al. (2002) performed a crystal structure analysis of a compound synthesized from 5-chloro-2-benzothiazolinone and methyl acrylate. This analysis provides insights into the molecular structure and bond lengths, aiding in the understanding of similar compounds Aydın, A., Arici, C., Akkurt, M., Akkoç, Y., & Şahin, M. (2002). Crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate. Analytical Sciences.
Applications in Materials Science
- Photovoltaic Devices : Lee et al. (2010) investigated conjugated main-chain polymers containing heteroarene-fused π-conjugated donor moiety for use in organic photovoltaic cells. These polymers exhibit broad absorption and are used to fabricate solar cell devices Lee, T. W., Kang, N., Yu, J.-W., Hoang, M., Kim, K.-H., Jin, J.-I., & Choi, D. (2010). Heteroarene‐fused π‐conjugated main‐chain polymers containing 4,7‐bis(4‐octylthiophen‐2‐yl)benzo[c][1,2,5]thiadiazole or 2,5‐bis(4‐octylthiophen‐2‐yl)thiazolo[5,4‐d]thiazole and their application to photovoltaic devices. Journal of Polymer Science Part A.
Biological and Medicinal Research
Cytotoxic Activities : Sa̧czewski et al. (2004) explored the in vitro cytotoxic potency of acrylonitriles substituted with various rings on human cancer cell lines. They found that compounds with a 5-nitrothiophen-2-yl ring showed significant cytotoxic activity Sa̧czewski, F., Reszka, P., Gdaniec, M., Grünert, R., & Bednarski, P. (2004). Synthesis, X-ray crystal structures, stabilities, and in vitro cytotoxic activities of new heteroarylacrylonitriles. Journal of Medicinal Chemistry.
Chemosensors for Anions : Nagamani et al. (2020) investigated a dye similar to the compound for sensing cyanide anions in an aqueous medium. This demonstrates potential applications in chemical sensing Nagamani, N., Lakshmanan, S., Thirumurugan, K., Ramalakshmi, N., & Antony, S. A. (2020). Merocyanine dye-based specific sensing cyanide anions in an aqueous medium. SN Applied Sciences.
properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] (E)-3-(5-nitrothiophen-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O4S2/c24-14-16(23-25-19-3-1-2-4-20(19)32-23)13-15-5-7-17(8-6-15)30-22(27)12-10-18-9-11-21(31-18)26(28)29/h1-13H/b12-10+,16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYMTRWHZYVWNY-XBKMVRDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=C(S4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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